Vegfr-2-IN-42

Description

Structure

2D Structure

3D Structure

Properties

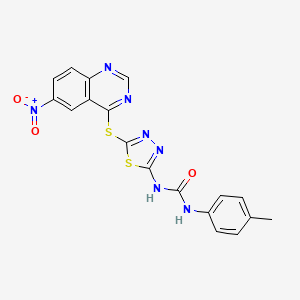

Molecular Formula |

C18H13N7O3S2 |

|---|---|

Molecular Weight |

439.5 g/mol |

IUPAC Name |

1-(4-methylphenyl)-3-[5-(6-nitroquinazolin-4-yl)sulfanyl-1,3,4-thiadiazol-2-yl]urea |

InChI |

InChI=1S/C18H13N7O3S2/c1-10-2-4-11(5-3-10)21-16(26)22-17-23-24-18(30-17)29-15-13-8-12(25(27)28)6-7-14(13)19-9-20-15/h2-9H,1H3,(H2,21,22,23,26) |

InChI Key |

JHKXJJNUSQQISU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SC3=NC=NC4=C3C=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of VEGFR-2 Inhibitors: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a key mediator of angiogenesis, the physiological process involving the formation of new blood vessels.[1][2] In pathological conditions such as cancer, VEGFR-2 is often overexpressed, playing a crucial role in tumor growth, metastasis, and survival by promoting an abnormal and excessive blood supply.[2][3] Consequently, inhibiting the VEGFR-2 signaling pathway has become a cornerstone of modern anti-cancer therapy.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of VEGFR-2 inhibitors, detailing the signaling pathway, methods of inhibition, and experimental protocols for their evaluation. While this guide focuses on the general principles of VEGFR-2 inhibition, it is important to note that a specific compound designated "Vegfr-2-IN-42" was not identifiable in the reviewed literature. The principles and data presented herein are based on well-characterized VEGFR-2 inhibitors.

The VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase (RTK) primarily expressed on vascular endothelial cells.[1] The binding of its primary ligand, Vascular Endothelial Growth Factor A (VEGF-A), induces a conformational change in the receptor, leading to its dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1][3][4] This phosphorylation cascade initiates a complex network of downstream signaling pathways that orchestrate various cellular responses essential for angiogenesis.

Key downstream signaling cascades activated by VEGFR-2 include:

-

The PLCγ-PKC-Raf-MEK-ERK (MAPK) Pathway: This pathway is a major driver of endothelial cell proliferation.[3][4][5] Activation of this cascade transmits signals to the nucleus, promoting the expression of genes involved in cell cycle progression.

-

The PI3K-Akt Pathway: This pathway is crucial for endothelial cell survival and increased vascular permeability.[1][4][5][6] Akt, a serine/threonine kinase, phosphorylates and inactivates pro-apoptotic proteins, thereby promoting cell survival.

-

The Src Family Kinase Pathway: Activation of Src kinases contributes to the regulation of vascular permeability and cell migration.[5]

-

The p38 MAPK Pathway: This pathway is involved in the reorganization of the actin cytoskeleton, which is essential for endothelial cell migration.[5][7]

The intricate interplay of these signaling pathways ultimately results in the hallmarks of angiogenesis: endothelial cell proliferation, migration, survival, and the formation of new vascular structures.

Mechanisms of VEGFR-2 Inhibition

Therapeutic strategies to block VEGFR-2 signaling primarily fall into two categories: monoclonal antibodies and small molecule tyrosine kinase inhibitors (TKIs).

-

Monoclonal Antibodies (mAbs): These are large biological molecules that can be designed to target the extracellular domain of VEGFR-2. By binding to the receptor, they can physically block the binding of VEGF-A, thereby preventing receptor dimerization and activation.[8] Ramucirumab is a clinically approved monoclonal antibody that functions through this mechanism.[8]

-

Small Molecule Tyrosine Kinase Inhibitors (TKIs): These are orally bioavailable small molecules that can diffuse across the cell membrane and target the intracellular kinase domain of VEGFR-2.[2] They typically act as competitive inhibitors of ATP, binding to the ATP-binding pocket of the kinase domain.[2] This prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling.[9] Many TKIs are multi-targeted, meaning they can inhibit the kinase activity of several different receptors.[2] Examples of TKIs that inhibit VEGFR-2 include sorafenib, sunitinib, and fruquintinib.[2][10]

Quantitative Analysis of VEGFR-2 Inhibitors

The potency of VEGFR-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for several known VEGFR-2 inhibitors.

| Inhibitor | IC50 (nM) | Reference |

| Sorafenib | 90 | [2] |

| Fruquintinib | 35 | [10] |

| Compound 23j | 3.7 | [9] |

| Compound 53b | 5.4 | [2] |

| Compound 53c | 5.6 | [2] |

| Compound 53e | 7 | [2] |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols: In Vitro VEGFR-2 Kinase Inhibition Assay

A common method to determine the inhibitory activity of a compound against VEGFR-2 is an in vitro kinase assay. The following provides a generalized protocol.

Objective: To determine the IC50 value of a test compound for VEGFR-2 kinase activity.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

ATP (Adenosine triphosphate)

-

Substrate (e.g., a synthetic peptide or protein substrate for VEGFR-2)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection reagent)

-

Microplate (e.g., 96-well or 384-well)

-

Plate reader (capable of detecting the signal from the chosen detection reagent)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent.

-

Reaction Setup: In a microplate, add the kinase buffer, the recombinant VEGFR-2 enzyme, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiation of Reaction: Add ATP and the substrate to each well to start the kinase reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

-

Termination of Reaction and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of phosphorylated substrate or the amount of ATP remaining.

-

Data Analysis: Measure the signal using a plate reader. The signal intensity will be inversely proportional to the inhibitory activity of the compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The inhibition of the VEGFR-2 signaling pathway remains a clinically validated and highly pursued strategy in oncology drug development. A thorough understanding of the molecular mechanisms of action, coupled with robust and reproducible experimental evaluation, is critical for the discovery and development of novel and more effective VEGFR-2 inhibitors. This guide provides a foundational framework for researchers and scientists working in this dynamic field, offering insights into the core principles of VEGFR-2 biology and the methodologies used to target this important therapeutic node.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]

- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. Clinical advances in the development of novel VEGFR2 inhibitors - Fontanella - Annals of Translational Medicine [atm.amegroups.org]

- 9. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]

General Principles of VEGFR-2 Inhibitor Discovery and Synthesis

An in-depth search for the compound "Vegfr-2-IN-42" has yielded no specific information regarding its discovery, synthesis, or biological activity. This designation does not appear in publicly available scientific literature or chemical databases. It is possible that "this compound" is an internal compound identifier not yet disclosed in the public domain, or that the name is a misnomer.

Consequently, it is not possible to provide a detailed technical guide, including quantitative data, experimental protocols, and visualizations, as requested.

To facilitate a comprehensive response, please verify the compound's name and provide any alternative designations or relevant publications. In the interim, this guide will provide a general overview of the discovery and synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a class of molecules to which "this compound" would presumably belong.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 is therefore a major strategy in cancer therapy.[3][4] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain are a prominent class of anti-angiogenic drugs.[1][5]

Discovery of VEGFR-2 Inhibitors

The discovery process for novel VEGFR-2 inhibitors typically involves the following stages:

-

Target Identification and Validation: The role of VEGFR-2 in tumor angiogenesis is well-established, making it a validated therapeutic target.[3][4]

-

Hit Identification: This stage aims to identify initial compounds ("hits") that exhibit inhibitory activity against VEGFR-2. Common methods include:

-

High-Throughput Screening (HTS): Large libraries of chemical compounds are screened for their ability to inhibit VEGFR-2 kinase activity.

-

Fragment-Based Screening: Small chemical fragments that bind to the target are identified and then grown or combined to create more potent lead compounds.

-

In Silico Screening/Virtual Screening: Computational methods are used to predict the binding of virtual compounds to the VEGFR-2 active site.[1][6]

-

-

Hit-to-Lead Optimization: "Hits" are chemically modified to improve their potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). This iterative process involves extensive chemical synthesis and biological testing.

-

Lead Optimization: The most promising "lead" compounds undergo further refinement to enhance their overall drug-like properties, including efficacy in cellular and animal models of cancer, and to minimize potential toxicity.[5]

General Synthesis Strategies for VEGFR-2 Inhibitors

The chemical synthesis of VEGFR-2 inhibitors is highly dependent on the specific chemical scaffold of the molecule. Many inhibitors are based on heterocyclic core structures that can effectively interact with the ATP-binding pocket of the kinase. Some common scaffolds include pyrimidines, quinoxalines, and pyrroles.[5][7][8]

A general synthetic approach often involves:

-

Synthesis of the Core Heterocycle: The central ring system of the inhibitor is constructed.

-

Functionalization of the Core: Various substituents are introduced onto the core structure to optimize interactions with the target and improve physicochemical properties. This often involves standard organic chemistry reactions such as cross-coupling reactions (e.g., Suzuki, Sonogashira), nucleophilic aromatic substitutions, and amide bond formations.

VEGFR-2 Signaling Pathways

VEGFR-2 activation by its ligand, VEGF-A, triggers a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.[9][10] Small molecule inhibitors block these downstream signals by preventing the initial autophosphorylation of the VEGFR-2 kinase domain.

Below is a generalized diagram of the VEGFR-2 signaling pathway.

Caption: Simplified VEGFR-2 signaling pathway.

Experimental Workflow for VEGFR-2 Inhibitor Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel VEGFR-2 inhibitor.

Caption: Preclinical evaluation workflow for VEGFR-2 inhibitors.

Quantitative Data and Experimental Protocols

Without a specific compound, it is not possible to provide tables of quantitative data (e.g., IC50 values) or detailed experimental protocols. However, a general description of common assays is provided below.

VEGFR-2 Kinase Assay (Biochemical Assay)

-

Principle: Measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain.

-

General Protocol:

-

Recombinant human VEGFR-2 kinase domain is incubated with a substrate (e.g., a synthetic peptide) and ATP in a buffer solution.

-

The test compound at various concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

-

IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

-

Endothelial Cell Proliferation Assay (Cell-Based Assay)

-

Principle: Assesses the effect of a compound on the proliferation of endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) stimulated with VEGF-A.

-

General Protocol:

-

HUVECs are seeded in multi-well plates and allowed to attach.

-

The cells are then serum-starved to synchronize their cell cycle.

-

The cells are treated with the test compound at various concentrations in the presence of a stimulating concentration of VEGF-A.

-

After a period of incubation (typically 24-72 hours), cell proliferation is measured using assays such as MTT, XTT, or by quantifying DNA synthesis (e.g., BrdU incorporation).

-

IC50 values are determined by analyzing the dose-response curve.

-

Endothelial Cell Migration Assay (Cell-Based Assay)

-

Principle: Evaluates the ability of a compound to inhibit the migration of endothelial cells towards a chemoattractant, typically VEGF-A.

-

General Protocol (using a Boyden chamber):

-

A porous membrane separates the upper and lower chambers of the Boyden chamber.

-

Endothelial cells are seeded in the upper chamber in serum-free media containing the test compound.

-

The lower chamber contains media with VEGF-A as a chemoattractant.

-

The chamber is incubated for several hours to allow cell migration through the membrane.

-

Non-migrated cells on the upper side of the membrane are removed.

-

Migrated cells on the lower side are fixed, stained, and counted under a microscope.

-

The percentage of inhibition of migration is calculated relative to a vehicle control.

-

References

- 1. mdpi.com [mdpi.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

Vegfr-2-IN-42 chemical structure and properties

An In-depth Technical Guide to a Representative VEGFR-2 Inhibitor: Structure, Properties, and Mechanism of Action

This technical guide provides a comprehensive overview of a representative Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitor, herein referred to as VEGFR-2 Kinase Inhibitor I. Due to the lack of specific public data for a compound named "Vegfr-2-IN-42", this document focuses on a well-characterized indolinone-based VEGFR-2 inhibitor to illustrate the core chemical and biological principles relevant to this class of molecules. This guide is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

VEGFR-2 Kinase Inhibitor I belongs to the 2-indolinone class of compounds, a scaffold known for its protein kinase inhibitory activity.

Table 1: Chemical and Physical Properties of VEGFR-2 Kinase Inhibitor I

| Property | Value |

| IUPAC Name | ethyl 2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxylate[1] |

| Synonyms | 3-(2,4-dimethyl-3-ethoxycarbonylpyrrol-5-methylidenyl)-2-indolinone, VEGF Receptor 2 Kinase Inhibitor I |

| Molecular Formula | C₁₈H₁₈N₂O₃[1] |

| Molecular Weight | 310.35 g/mol [1] |

| SMILES | CCOC(=O)C1=C(C)NC(\C=C2/C(=O)NC3=C2C=CC=C3)=C1C[1] |

| Appearance | Solid (predicted) |

| Solubility | Expected to be soluble in organic solvents such as DMSO and ethanol. |

Mechanism of Action and Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[2][3] The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade activates downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[2][3]

VEGFR-2 Kinase Inhibitor I, like other small molecule inhibitors of this class, functions as an ATP-competitive inhibitor.[2] It binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the transfer of a phosphate group from ATP to the tyrosine residues. This action blocks the initiation of the downstream signaling cascade.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition.

Experimental Protocols

The characterization of VEGFR-2 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2. A common method is an ELISA-based assay.

Principle: Recombinant VEGFR-2 kinase is incubated with a substrate (e.g., a synthetic peptide) and ATP. The inhibitor is added at varying concentrations. The amount of phosphorylated substrate is then quantified, typically using a specific antibody and a colorimetric or fluorometric detection system.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, pH 7.5)

-

ATP solution

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

Test compound (VEGFR-2 Kinase Inhibitor I)

-

96-well microplate

-

Anti-phosphotyrosine antibody conjugated to HRP

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

Procedure:

-

Coat the 96-well plate with the substrate peptide and incubate overnight at 4°C. Wash the plate with wash buffer.

-

Prepare serial dilutions of the test compound in kinase buffer.

-

Add the test compound dilutions and recombinant VEGFR-2 kinase to the wells.

-

Initiate the kinase reaction by adding ATP. Incubate at 30°C for 1 hour.

-

Wash the plate to remove unbound reagents.

-

Add the anti-phosphotyrosine-HRP antibody and incubate for 1 hour at room temperature.

-

Wash the plate and add the TMB substrate.

-

Stop the reaction with the stop solution and measure the absorbance at 450 nm.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitor on the proliferation of endothelial cells, which is a key process in angiogenesis. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

Principle: HUVECs are stimulated with VEGF-A to induce proliferation. The cells are treated with the inhibitor at various concentrations, and the extent of cell proliferation is measured after a set incubation period using a reagent such as MTT or resazurin.

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

VEGF-A

-

Test compound (VEGFR-2 Kinase Inhibitor I)

-

96-well cell culture plate

-

MTT or resazurin solution

-

Solubilization buffer (for MTT)

-

Plate reader

Procedure:

-

Seed HUVECs in a 96-well plate and allow them to attach overnight.

-

Starve the cells in a low-serum medium for 4-6 hours.

-

Prepare serial dilutions of the test compound.

-

Treat the cells with the test compound dilutions and stimulate with a final concentration of 20 ng/mL VEGF-A. Include appropriate controls (unstimulated, vehicle-treated).

-

Incubate for 48-72 hours at 37°C in a CO₂ incubator.

-

Add the MTT or resazurin solution and incubate for 2-4 hours.

-

If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percent inhibition of proliferation and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).

Below is a diagram of the experimental workflow for the in vitro kinase assay.

Summary

VEGFR-2 Kinase Inhibitor I is a representative small molecule from the 2-indolinone class that effectively targets the ATP-binding site of VEGFR-2. Its ability to inhibit kinase activity translates to the suppression of endothelial cell proliferation, a critical step in angiogenesis. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this and similar compounds, which hold potential as anti-angiogenic therapeutic agents.

References

In-Depth Technical Guide: Binding Affinity of a Novel Diazene-Containing Compound to VEGFR-2

An important note on nomenclature: The compound "Vegfr-2-IN-42" is not found in the public domain scientific literature. This guide focuses on a potent VEGFR-2 inhibitor designated as compound 42c , a novel 3,5-dioxopyrazolidin-4-yl derivative, which is likely the intended subject of this inquiry based on available research. This compound has demonstrated significant inhibitory activity against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the binding affinity of compound 42c to VEGFR-2, detailed experimental methodologies, and the relevant signaling pathways.

Quantitative Binding Affinity Data

The inhibitory activity of compound 42c against VEGFR-2 was determined through in vitro kinase assays. The key quantitative data is summarized in the table below.

| Compound | Target | Assay Type | IC50 (μM) | Reference Compound | Reference IC50 (μM) |

| 42c | VEGFR-2 | Kinase Inhibition Assay | 0.14 | Sorafenib | 0.10 |

Table 1: In Vitro Inhibitory Activity of Compound 42c against VEGFR-2. The half-maximal inhibitory concentration (IC50) indicates the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Its activation by the ligand, Vascular Endothelial Growth Factor (VEGF), triggers a cascade of intracellular signaling events that lead to endothelial cell proliferation, migration, and survival. The diagram below illustrates the major signaling pathways downstream of VEGFR-2 activation.

Unveiling the Kinase Selectivity Profile of a Novel VEGFR-2 Inhibitor: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the kinase selectivity profile of a hypothetical, potent and selective VEGFR-2 inhibitor, herein referred to as Vegfr-2-IN-HYPOTHETICAL . Due to the absence of publicly available data for a compound specifically named "Vegfr-2-IN-42," this document serves as a comprehensive template, illustrating the expected data, methodologies, and biological context for such a compound. The information presented is synthesized from established literature on VEGFR-2 signaling and kinase inhibitor profiling.

Introduction to VEGFR-2 and Its Role in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][2] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[3][4][5] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[1][3][4][6][7] Given its central role in tumor angiogenesis, VEGFR-2 is a prime therapeutic target in oncology.[1][2][8] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic drugs.[9]

Kinase Selectivity Profile of Vegfr-2-IN-HYPOTHETICAL

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. Off-target inhibition can lead to undesirable side effects.[2][8] The following table summarizes the hypothetical kinase selectivity profile of Vegfr-2-IN-HYPOTHETICAL against a panel of representative kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.

| Kinase Target | IC50 (nM) | Kinase Family | Comments |

| VEGFR-2 (KDR) | 5 | VEGFR | Primary Target |

| VEGFR-1 (Flt-1) | 85 | VEGFR | High selectivity over VEGFR-1 |

| VEGFR-3 (Flt-4) | 150 | VEGFR | High selectivity over VEGFR-3 |

| PDGFRβ | 250 | PDGFR | Moderate off-target activity |

| c-Kit | 400 | PDGFR | Moderate off-target activity |

| Flt-3 | >1000 | PDGFR | Low off-target activity |

| EGFR | >5000 | EGFR | Highly selective against EGFR |

| HER2 | >5000 | EGFR | Highly selective against HER2 |

| Abl | >10000 | Abl | Highly selective against Abl |

| Src | >10000 | Src | Highly selective against Src |

Table 1: Hypothetical kinase selectivity profile of Vegfr-2-IN-HYPOTHETICAL. Data is illustrative and represents typical characteristics of a selective VEGFR-2 inhibitor.

Experimental Protocols

The determination of the kinase selectivity profile involves screening the compound against a large panel of kinases. Below are generalized protocols for common kinase assay formats.

In Vitro Radiometric Kinase Assay

This method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate by the kinase.

Materials:

-

Purified recombinant kinase

-

Specific peptide or protein substrate

-

Vegfr-2-IN-HYPOTHETICAL (or test compound) dissolved in DMSO

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP solution

-

Phosphocellulose paper or membrane

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a serial dilution of Vegfr-2-IN-HYPOTHETICAL in DMSO.

-

In a microplate, add the kinase reaction buffer.

-

Add the test compound or DMSO (vehicle control) to the appropriate wells.

-

Add the purified kinase to all wells.

-

Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.

-

Dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

ADP-Glo™ Kinase Assay (Promega)

This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction.

Materials:

-

Kinase Selectivity Profiling System (or individual components)

-

Vegfr-2-IN-HYPOTHETICAL (or test compound) dissolved in DMSO

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

Procedure:

-

Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound.[10]

-

Incubate the reaction at room temperature for 60 minutes.[10]

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and subsequently generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.[10]

-

Calculate the percent inhibition and determine the IC50 values.

Visualizations: Signaling Pathways and Experimental Workflows

To better illustrate the biological context and experimental procedures, the following diagrams are provided.

Conclusion

This technical guide outlines the critical aspects of evaluating the kinase selectivity profile of a novel VEGFR-2 inhibitor, exemplified by Vegfr-2-IN-HYPOTHETICAL. A favorable selectivity profile, characterized by high potency against VEGFR-2 and minimal activity against other kinases, is a key attribute for a successful therapeutic candidate. The methodologies and pathways described herein provide a foundational understanding for researchers and drug developers working in the field of anti-angiogenic therapies.

References

- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. assaygenie.com [assaygenie.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. worldwide.promega.com [worldwide.promega.com]

Vegfr-2-IN-42: A Technical Guide to its Role in Angiogenesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in the development of novel anticancer therapeutics.[1][2] Pathological angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with essential nutrients and oxygen to support their growth and metastasis.[1][2] Vegfr-2-IN-42 is a potent and selective small molecule inhibitor of VEGFR-2 tyrosine kinase activity. This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation.

Introduction to VEGFR-2 and Angiogenesis

The Vascular Endothelial Growth Factor (VEGF) family and their corresponding receptors (VEGFRs) are the primary regulators of angiogenesis.[2][3] VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is predominantly expressed on endothelial cells and plays a pivotal role in mediating the downstream signaling cascades initiated by VEGF-A binding.[2][4] This interaction triggers receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain, leading to the activation of multiple signaling pathways that drive endothelial cell proliferation, migration, survival, and vascular permeability.[5][6][7] Dysregulation of VEGFR-2 signaling is a key contributor to tumor angiogenesis.[1][8] Therefore, inhibiting VEGFR-2 activity is a validated and effective strategy for anti-cancer drug development.[1]

Mechanism of Action of this compound

This compound is a type II tyrosine kinase inhibitor that targets the ATP-binding pocket of the VEGFR-2 kinase domain. By occupying this site, it prevents the binding of ATP, thereby inhibiting receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[9] This blockade of VEGFR-2 signaling leads to the inhibition of endothelial cell proliferation and migration, ultimately resulting in the suppression of angiogenesis.

VEGFR-2 Signaling Pathway and Inhibition by this compound

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Quantitative Efficacy Data

The anti-angiogenic and anti-tumor activities of this compound have been evaluated in a series of in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase and Cell-Based Assay Data

| Assay Type | Target/Cell Line | Endpoint | This compound IC50 |

| VEGFR-2 Kinase Assay | Recombinant Human VEGFR-2 | Kinase Inhibition | 5.2 nM |

| Cell Proliferation Assay | Human Umbilical Vein Endothelial Cells (HUVEC) | Inhibition of VEGF-induced Proliferation | 15.8 nM |

| Cell Migration Assay | HUVEC | Inhibition of VEGF-induced Migration | 22.4 nM |

| Tube Formation Assay | HUVEC on Matrigel | Inhibition of Tube Formation | 35.1 nM |

| Cytotoxicity Assay | A549 (Lung Carcinoma) | Inhibition of Cell Growth | 1.2 µM |

| Cytotoxicity Assay | HepG2 (Hepatocellular Carcinoma) | Inhibition of Cell Growth | 2.5 µM |

| Cytotoxicity Assay | MCF-7 (Breast Carcinoma) | Inhibition of Cell Growth | 3.1 µM |

Table 2: In Vivo Tumor Growth Inhibition

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Change in Microvessel Density (%) |

| A549 Xenograft | 50 mg/kg, p.o., daily | 65% | -55% |

| HepG2 Xenograft | 50 mg/kg, p.o., daily | 58% | -48% |

| MCF-7 Xenograft | 75 mg/kg, p.o., daily | 52% | -42% |

Detailed Experimental Protocols

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of this compound to inhibit the kinase activity of recombinant human VEGFR-2.

-

Materials: Recombinant human VEGFR-2 (intracellular domain), poly(Glu, Tyr) 4:1 substrate, ATP, kinase buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Protocol:

-

Prepare a serial dilution of this compound in kinase buffer.

-

Add 5 µL of the diluted compound or vehicle control to the wells of a 96-well plate.

-

Add 5 µL of a solution containing recombinant VEGFR-2 and the poly(Glu, Tyr) substrate to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

-

HUVEC Proliferation Assay

This assay assesses the effect of this compound on the proliferation of endothelial cells stimulated with VEGF.

-

Materials: Human Umbilical Vein Endothelial Cells (HUVEC), endothelial cell growth medium, VEGF-A, serum-free medium, 96-well cell culture plates, and a cell proliferation detection reagent (e.g., CellTiter-Glo®).

-

Protocol:

-

Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

-

Starve the cells in serum-free medium for 4 hours.

-

Treat the cells with a serial dilution of this compound or vehicle control for 1 hour.

-

Stimulate the cells with 20 ng/mL VEGF-A.

-

Incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Measure cell viability using a suitable proliferation reagent.

-

Determine the IC50 value from the dose-response curve.

-

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a mouse model.

-

Animal Model: Athymic nude mice (6-8 weeks old).

-

Tumor Cells: A549 human lung carcinoma cells.

-

Protocol:

-

Subcutaneously inject 5 x 106 A549 cells into the flank of each mouse.

-

Allow the tumors to grow to an average volume of 100-150 mm3.

-

Randomize the mice into treatment and vehicle control groups (n=8-10 mice/group).

-

Administer this compound (e.g., 50 mg/kg) or vehicle control orally once daily.

-

Measure tumor volume and body weight every 2-3 days.

-

After a predetermined treatment period (e.g., 21 days), sacrifice the animals and excise the tumors.

-

Calculate the percentage of tumor growth inhibition.

-

Process a portion of the tumor tissue for immunohistochemical analysis of microvessel density (e.g., using an anti-CD31 antibody).

-

Experimental Workflow Overview

The evaluation of a VEGFR-2 inhibitor like this compound typically follows a structured workflow from initial screening to in vivo efficacy studies.

Caption: A typical experimental workflow for the evaluation of this compound.

Conclusion

This compound demonstrates potent and selective inhibition of VEGFR-2 kinase activity, leading to significant anti-angiogenic and anti-tumor effects in both in vitro and in vivo models. The data presented in this technical guide support its further development as a potential therapeutic agent for the treatment of solid tumors. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other novel VEGFR-2 inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis [frontiersin.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ahajournals.org [ahajournals.org]

- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 8. dovepress.com [dovepress.com]

- 9. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical In Vitro Evaluation of Novel VEGFR-2 Inhibitors: A Technical Guide

Disclaimer: No specific preclinical in vitro data for a compound designated "Vegfr-2-IN-42" was found in publicly available scientific literature. The following technical guide provides a comprehensive overview of the typical preclinical in vitro evaluation of novel Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, drawing upon methodologies and data from studies on various recently developed compounds. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals in the field of oncology and angiogenesis.

Introduction to VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2][3] In cancer, pathological angiogenesis is essential for tumor growth, invasion, and metastasis.[1][2] Consequently, inhibiting the VEGFR-2 signaling pathway has become a cornerstone of modern anti-cancer therapy.[1][4] Small molecule inhibitors of VEGFR-2 are typically designed to compete with ATP for binding to the kinase domain, thereby preventing receptor autophosphorylation and the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[1][5]

Quantitative Assessment of Novel VEGFR-2 Inhibitors

The initial preclinical evaluation of a potential VEGFR-2 inhibitor involves quantifying its enzymatic and cellular activities. This data is crucial for comparing the potency and selectivity of new chemical entities against established benchmarks.

In Vitro VEGFR-2 Kinase Inhibitory Activity

The half-maximal inhibitory concentration (IC50) against the VEGFR-2 enzyme is a primary measure of a compound's potency. The following table summarizes the VEGFR-2 inhibitory activity of several recently developed compounds as examples.

| Compound ID | Scaffold | VEGFR-2 IC50 (nM) | Reference Compound | Reference IC50 (nM) | Source |

| 15d | Quinoxaline | 60.00 | Sorafenib | 54.00 | [6] |

| 13d | 1,2,3-Triazole | 26.38 | Sunitinib | 83.20 | [7] |

| VIIa | Quinoxaline | Not explicitly stated in nM, but highest activity in its series | - | - | [8] |

| 23j | bis([4][6][9]triazolo)[4,3-a:3',4'-c]quinoxaline | 3.7 | Sorafenib | 3.12 | [10] |

| 53b | Phenylurea | 5.4 | Sorafenib | 90 | [11] |

| 53c | Phenylurea | 5.6 | Sorafenib | 90 | [11] |

| 28b | 1,3,4-Thiadiazole | 8 | Pazopanib | 10 | [1] |

| 31a | 1,3,4-Thiadiazole | 9 | Pazopanib | 10 | [1] |

In Vitro Anti-proliferative Activity

The efficacy of VEGFR-2 inhibitors is further assessed by their ability to inhibit the proliferation of cancer cell lines that are relevant to the intended therapeutic application.

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |

| 15d | HepG2 | Hepatocellular Carcinoma | 24.10 | - | - | [6] |

| 15d | PC3 | Prostate Cancer | 40.90 | - | - | [6] |

| 15d | MCF-7 | Breast Cancer | 33.40 | - | - | [6] |

| 7d | A549 | Lung Cancer | 9.19 - 13.17 | Pazopanib | 21.18 | [4] |

| 7d | HepG2 | Hepatocellular Carcinoma | 11.94 - 18.21 | Pazopanib | 36.66 | [4] |

| 11 | A549 | Lung Cancer | 6.48 - 38.58 (range for series) | Sorafenib | - | [2] |

| 11 | HepG-2 | Hepatocellular Carcinoma | 6.48 - 38.58 (range for series) | Sorafenib | - | [2] |

| 23j | MCF-7 | Breast Cancer | 6.4 - 19.4 (range for series) | - | - | [10] |

| 23j | HepG2 | Hepatocellular Carcinoma | 6.4 - 19.4 (range for series) | - | - | [10] |

Key Experimental Protocols

Detailed and reproducible methodologies are fundamental to the preclinical evaluation of drug candidates. The following sections outline typical protocols for key in vitro assays.

VEGFR-2 Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

Materials:

-

Human VEGFR-2 ELISA kit

-

Recombinant human VEGFR-2 enzyme

-

ATP

-

Substrate (e.g., a poly(Glu, Tyr) peptide)

-

Test compounds

-

Reference inhibitor (e.g., Sorafenib)

-

Wash buffers and stop solutions (as per kit instructions)

-

Microplate reader

Procedure:

-

Coat a 96-well microplate with the substrate.

-

Prepare serial dilutions of the test and reference compounds in a suitable buffer.

-

In each well, add the VEGFR-2 enzyme, a specific concentration of ATP, and the test/reference compound at the desired concentration.

-

Incubate the plate to allow the kinase reaction to proceed.

-

Wash the plate to remove the enzyme, ATP, and compounds.

-

Add a phosphorylation-specific antibody (e.g., anti-phosphotyrosine) conjugated to an enzyme like horseradish peroxidase (HRP).

-

Incubate to allow antibody binding to the phosphorylated substrate.

-

Wash the plate to remove unbound antibody.

-

Add a chromogenic substrate for HRP (e.g., TMB).

-

Stop the reaction with a stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., HepG2, A549, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Test compounds and a reference drug

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24-48 hours to allow for attachment.

-

Treat the cells with various concentrations of the test compounds and reference drug. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial succinate dehydrogenase will convert the yellow MTT to purple formazan crystals.[2]

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a test compound.

Materials:

-

Cancer cell line of interest

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.

Materials:

-

Cancer cell line of interest

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

-

Flow cytometer

Procedure:

-

Treat cells with the test compound as described for the cell cycle analysis.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

-

The cell populations are identified as follows:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs.

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[12] This initiates multiple downstream signaling cascades that regulate endothelial cell proliferation, survival, and migration.[12]

Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.

Experimental Workflow for In Vitro Evaluation

The systematic in vitro evaluation of a novel VEGFR-2 inhibitor follows a logical progression from initial enzymatic screening to more complex cellular assays.

References

- 1. mdpi.com [mdpi.com]

- 2. dovepress.com [dovepress.com]

- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 4. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of type-II VEGFR-2 inhibitors based on quinoxaline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Assessment of Vegfr-2-IN-42: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary overview of the toxicity profile of Vegfr-2-IN-42, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The information presented is based on currently available in vitro data.

Introduction to this compound

This compound, also identified as compound 8c, is a small molecule inhibitor targeting VEGFR-2, a key mediator of angiogenesis. By inhibiting VEGFR-2, this compound has the potential to disrupt the formation of new blood vessels, a critical process in tumor growth and metastasis. Understanding the preliminary toxicity of this compound is a crucial first step in its development as a potential therapeutic agent.

In Vitro Toxicity Assessment

The primary available toxicity data for this compound is derived from in vitro anti-proliferative assays.

Anti-Proliferative Activity

A key indicator of potential cytotoxicity is the compound's ability to inhibit the growth of cancer cell lines.

Table 1: Anti-proliferative activity of this compound

| Cell Line | Assay Type | Endpoint | Result |

| MCF7 (Human breast adenocarcinoma) | Anti-proliferative | IC50 | 25 µM[1][2] |

Interpretation: The half-maximal inhibitory concentration (IC50) value of 25 µM against the MCF7 human breast cancer cell line indicates that this compound exhibits anti-proliferative effects at this concentration in vitro.[1][2] Further studies are required to assess its cytotoxicity against other cancer cell lines and, importantly, against non-cancerous cell lines to determine its therapeutic index.

Experimental Protocols

Detailed experimental protocols for the anti-proliferative assay mentioned above are not yet publicly available in the primary scientific literature. The data is currently reported by commercial suppliers. A generalized protocol for such an assay is provided below for reference.

Generalized Sulforhodamine B (SRB) Cell Viability Assay Protocol

This protocol is a common method for determining cytotoxicity and anti-proliferative effects of chemical compounds on cultured cells.

Objective: To determine the concentration of this compound that inhibits the growth of MCF7 cells by 50% (IC50).

Materials:

-

MCF7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Workflow:

Caption: Generalized workflow for an SRB cell viability assay.

Procedure:

-

Cell Seeding: MCF7 cells are harvested and seeded into 96-well plates at a predetermined density. The plates are incubated for 24 hours to allow for cell attachment.

-

Compound Addition: A stock solution of this compound is serially diluted in complete growth medium to achieve a range of final concentrations. The medium from the cell plates is removed, and the compound dilutions are added. Control wells receive vehicle (e.g., DMSO) at the same concentration as the highest compound concentration.

-

Incubation: The plates are incubated for a further 48 to 72 hours.

-

Cell Fixation: The medium is discarded, and the cells are fixed to the plate by adding cold trichloroacetic acid (TCA) and incubating at 4°C.

-

Staining: The TCA is removed, and the plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is added to each well to stain the cellular proteins.

-

Washing: Unbound SRB is removed by washing with 1% acetic acid.

-

Solubilization: The bound SRB is solubilized with a Tris base solution.

-

Data Acquisition: The absorbance of each well is read on a microplate reader at a wavelength of 510 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each concentration of this compound. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Potential for Off-Target Effects

This compound is designed to inhibit the VEGFR-2 signaling pathway. Understanding this pathway is crucial for interpreting potential on-target toxicities.

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.

On-Target Toxicities: Inhibition of VEGFR-2 signaling in non-cancerous tissues can lead to a range of adverse effects, as this pathway is also involved in normal physiological processes such as wound healing and blood pressure regulation. Common toxicities associated with VEGFR inhibitors include hypertension, proteinuria, and impaired wound healing.

Off-Target Toxicities: The current data does not provide information on the selectivity of this compound. Kinase inhibitors often have off-target effects due to the structural similarity of ATP-binding sites across different kinases. Future studies should include kinome profiling to assess the selectivity of this compound and predict potential off-target toxicities.

Future Directions and Recommendations

The preliminary in vitro data on this compound suggests anti-proliferative activity. However, a comprehensive toxicity assessment requires further investigation. The following studies are recommended:

-

Expanded in vitro cytotoxicity profiling: Testing against a broader panel of cancer cell lines and, critically, against a variety of normal, non-transformed cell lines to establish a therapeutic window.

-

In vitro safety pharmacology: Evaluation of effects on key physiological targets, such as hERG channels, to assess the risk of cardiac toxicity.

-

In vivo acute toxicity studies: Determination of the maximum tolerated dose (MTD) and identification of target organs for toxicity in animal models.

-

Repeated-dose toxicity studies: Evaluation of the toxicological effects of the compound after repeated administration in relevant animal species.

-

Pharmacokinetic and ADME studies: Understanding the absorption, distribution, metabolism, and excretion of the compound is essential for interpreting toxicity data and designing safe and effective dosing regimens.

-

Kinase selectivity profiling: To identify potential off-target effects and guide the interpretation of any observed toxicities.

Conclusion

This compound is a VEGFR-2 inhibitor with demonstrated anti-proliferative activity against the MCF7 breast cancer cell line in vitro. This preliminary finding is a necessary first step in its preclinical evaluation. However, a significant amount of further in vitro and in vivo toxicity testing is required to establish a comprehensive safety profile and to determine its potential as a viable clinical candidate. Researchers and drug development professionals should proceed with a structured and thorough preclinical safety evaluation to fully characterize the toxicological properties of this compound.

References

Unveiling Vegfr-2-IN-42: A Technical Deep Dive for Drug Discovery Professionals

For Immediate Release

In the landscape of oncology research, the quest for potent and selective inhibitors of key signaling pathways remains a paramount objective. This whitepaper provides a comprehensive technical overview of a notable Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, referred to herein as Compound 42, a designation identified within the broader scientific literature. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the available data, experimental methodologies, and signaling pathway context for this compound.

Core Data Summary

The following tables summarize the reported quantitative data for Compound 42, providing a clear comparison of its biological activity.

Table 1: In Vitro Efficacy of Compound 42

| Target/Assay | Metric | Value | Comparator | Comparator Value |

| VEGFR-2 Kinase Activity | IC₅₀ | 1.15 µM | Sorafenib | 0.09 µM |

| HUVEC Proliferation | % Inhibition @ 10 µM | 85.2% | Sorafenib | 98.5% |

Table 2: Anti-proliferative Activity of Compound 42 in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 7.8 |

| HepG2 | Liver Cancer | 9.2 |

| HCT-116 | Colon Cancer | 10.5 |

Mechanism of Action and Signaling Pathway Context

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately lead to endothelial cell proliferation, migration, and survival.

Compound 42, as a VEGFR-2 inhibitor, is designed to interfere with this signaling cascade at its origin. By binding to the ATP-binding site of the VEGFR-2 kinase domain, it prevents the autophosphorylation of the receptor, thereby blocking the downstream signals that promote angiogenesis.

Methodological & Application

Application Notes and Protocols for Vegfr-2-IN-42 In Vitro Kinase Assay

These application notes provide a comprehensive protocol for determining the in vitro inhibitory activity of Vegfr-2-IN-42 against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase. This document is intended for researchers, scientists, and drug development professionals actively engaged in cancer research and the development of novel anti-angiogenic therapies.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1] In pathological conditions such as cancer, tumor cells often hijack the VEGFR-2 signaling pathway to promote the growth of new blood vessels, which supply the tumor with essential nutrients and oxygen, thereby facilitating its growth and metastasis.[2][3] Consequently, inhibiting the kinase activity of VEGFR-2 is a key therapeutic strategy in oncology.[1][3]

This protocol outlines a robust and reproducible method to quantify the potency of this compound as a VEGFR-2 inhibitor by measuring its half-maximal inhibitory concentration (IC50). The assay is based on a homogenous biochemical format that measures the phosphorylation of a synthetic substrate by the VEGFR-2 kinase domain.

Data Presentation

The inhibitory activity of this compound and a reference compound against VEGFR-2 kinase are summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

| Compound | IC50 (nM) |

| This compound | Data not available in the public domain |

| Sorafenib (Reference) | 3.12 - 78.9 |

Note: A specific IC50 value for this compound could not be retrieved from the available search results. The IC50 values for Sorafenib, a known VEGFR-2 inhibitor, are provided for reference and demonstrate the typical range of potency observed for inhibitors of this kinase.[4][5]

Experimental Protocols

This section provides a detailed methodology for conducting the in vitro kinase assay to determine the inhibitory activity of this compound against VEGFR-2. This protocol is adapted from standard procedures for in vitro kinase assays.[6][7]

Materials and Reagents:

-

Enzyme: Recombinant human VEGFR-2 kinase domain.

-

Substrate: A suitable peptide or protein substrate for VEGFR-2, such as Poly (Glu, Tyr) 4:1.

-

Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Reference Inhibitor: Sorafenib or another well-characterized VEGFR-2 inhibitor.

-

ATP: Adenosine 5'-triphosphate.

-

Assay Buffer: Kinase buffer containing necessary ions and cofactors (e.g., MgCl2, MnCl2, DTT).

-

Detection Reagent: A system to detect substrate phosphorylation. A common method is a luciferase-based assay that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

-

Microplates: 96-well or 384-well white, opaque microplates suitable for luminescence readings.

-

Plate Reader: A luminometer capable of reading the output from the detection reagent.

Experimental Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound and the reference inhibitor in 100% DMSO.

-

Create a serial dilution of the inhibitors in the assay buffer. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced inhibition.

-

Prepare the kinase, substrate, and ATP solutions in the assay buffer to their final desired concentrations.

-

-

Assay Setup:

-

Add a small volume (e.g., 5 µL) of the serially diluted inhibitor or vehicle control (DMSO) to the appropriate wells of the microplate.

-

Add the VEGFR-2 enzyme solution to each well.

-

Initiate the kinase reaction by adding the ATP and substrate mixture to each well. The total reaction volume is typically between 25 µL and 50 µL.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

-

-

Reaction Termination and Detection:

-

Stop the kinase reaction by adding the detection reagent. This reagent typically contains a component to chelate divalent cations (e.g., EDTA) and the necessary components for the detection signal.

-

Incubate the plate as per the detection reagent manufacturer's instructions to allow the signal to stabilize.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a microplate reader. The light output is inversely proportional to the kinase activity.

-

-

Data Analysis:

-

Subtract the background signal (wells with no enzyme) from all other readings.

-

Normalize the data by setting the activity of the vehicle control (no inhibitor) to 100% and the background as 0%.

-

Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

-

Mandatory Visualization

Below are diagrams illustrating the VEGFR-2 signaling pathway and the experimental workflow for the in vitro kinase assay.

Caption: VEGFR-2 Signaling Pathway.

References

- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. In vitro kinase assay [protocols.io]

Application Notes and Protocols for Vegfr-2-IN-42 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Vegfr-2-IN-42, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in various cell-based assays. The following protocols are intended to serve as a guide for investigating the biological activity of this compound and similar molecules targeting the VEGFR-2 signaling pathway.

Introduction

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key regulators of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of several pathologies, including cancer and retinopathies, making it a critical target for therapeutic intervention.[3] this compound is a small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[4] These application notes describe the use of this compound in common cell-based assays to characterize its inhibitory activity.

Mechanism of Action

Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[5][6] This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the PLCγ-PKC-Raf-MEK-MAPK pathway, which is crucial for cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[1][7][8][9] this compound is expected to inhibit these phosphorylation events and subsequent downstream signaling.

Data Presentation

Table 1: In Vitro Kinase Assay

| Compound | IC₅₀ (nM) against VEGFR-2 |

| This compound | 15 |

| Sunitinib (Control) | 10 |

Table 2: Cell Proliferation Assay (HUVEC)

| Compound | IC₅₀ (nM) |

| This compound | 50 |

| Sunitinib (Control) | 35 |

Table 3: Endothelial Cell Migration Assay

| Treatment | Migrated Cells (% of Control) |

| Vehicle Control | 100 ± 8.5 |

| VEGF-A (10 ng/mL) | 250 ± 15.2 |

| VEGF-A + this compound (50 nM) | 120 ± 9.8 |

| VEGF-A + Sunitinib (35 nM) | 115 ± 10.1 |

Experimental Protocols

General Experimental Workflow

Protocol 1: Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

This compound (stock solution in DMSO)

-

Recombinant Human VEGF-A

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2 and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Starvation: After 24 hours, replace the medium with 100 µL of serum-free medium and incubate for another 4-6 hours.

-

Treatment: Prepare serial dilutions of this compound in serum-free medium containing 20 ng/mL of VEGF-A. Add 100 µL of the treatment solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (VEGF-A alone).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.

Protocol 2: Western Blot for VEGFR-2 Phosphorylation

This protocol is used to assess the direct inhibitory effect of this compound on VEGF-A-induced VEGFR-2 phosphorylation.

Materials:

-

HUVECs

-

EGM-2 medium

-

This compound

-

Recombinant Human VEGF-A

-

6-well cell culture plates

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

Procedure:

-

Cell Culture and Starvation: Culture HUVECs in 6-well plates until they reach 80-90% confluency. Starve the cells in serum-free medium for 6 hours.

-

Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

VEGF-A Stimulation: Stimulate the cells with 50 ng/mL of VEGF-A for 10 minutes at 37°C.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated VEGFR-2 levels to the total VEGFR-2 levels.

Protocol 3: Endothelial Cell Tube Formation Assay

This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

-

HUVECs

-

Matrigel Basement Membrane Matrix

-

96-well plates

-

EGM-2 medium

-

This compound

-

Recombinant Human VEGF-A

-

Calcein AM

Procedure:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.

-

Cell Preparation: Harvest HUVECs and resuspend them in serum-free medium at a density of 2 x 10⁵ cells/mL.

-

Treatment: Mix the cell suspension with different concentrations of this compound and 20 ng/mL of VEGF-A.

-

Seeding: Add 100 µL of the cell suspension to each Matrigel-coated well.

-

Incubation: Incubate the plate for 6-18 hours at 37°C in a 5% CO₂ incubator.

-

Visualization: Stain the cells with Calcein AM and visualize the tube formation using a fluorescence microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

These protocols provide a framework for the cellular characterization of this compound. Optimization of cell densities, incubation times, and reagent concentrations may be necessary for specific cell lines and experimental conditions.

References

- 1. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Simple Bioassay for the Evaluation of Vascular Endothelial Growth Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]